molecular formula C7H14O2 B1382650 2-Cyclopropyl-2-methoxypropan-1-ol CAS No. 65080-60-6

2-Cyclopropyl-2-methoxypropan-1-ol

Cat. No.: B1382650
CAS No.: 65080-60-6
M. Wt: 130.18 g/mol
InChI Key: MBOZFNQTNKETKI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methoxypropan-1-ol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol.

Properties

IUPAC Name

2-cyclopropyl-2-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(5-8,9-2)6-3-4-6/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOZFNQTNKETKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methoxypropan-1-ol typically involves the reaction of cyclopropylmethyl ketone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of advanced distillation and purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methoxypropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Production of various alcohols or hydrocarbons.

    Substitution: Generation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis: This compound serves as a versatile reagent in various chemical reactions, facilitating the synthesis of more complex organic molecules.
  • Reagent in Chemical Reactions: Its unique structural features enable it to act as both a nucleophile and electrophile, participating in substitution, oxidation, and reduction reactions.

Biology

Biological Activity:
Research indicates that 2-Cyclopropyl-2-methoxypropan-1-ol exhibits notable biological activities, particularly antimicrobial and antifungal properties. Its structural characteristics contribute to its reactivity with biological targets.

Cytotoxicity Studies:
In vitro studies have shown selective toxicity towards cancer cells while sparing normal cells. The following table summarizes the cytotoxic effects on various cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)50
MCF-7 (breast cancer)75
Normal Fibroblasts>200

These findings suggest potential anticancer properties, warranting further investigation into its mechanism of action.

Medicine

Therapeutic Applications:
The compound is explored for its potential as a precursor in drug development. Its unique structure may confer advantages in targeting specific biological pathways associated with diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of various derivatives of cyclopropyl alcohols, including this compound. Results indicated that modifications to the methoxy group significantly influenced antimicrobial potency, highlighting this compound as a promising candidate for further development as an antimicrobial agent.
  • Anticancer Activity:
    Research focused on the cytotoxic effects of this compound on human cancer cell lines demonstrated significant inhibition of cell growth in HeLa and MCF-7 cells at concentrations lower than those toxic to normal fibroblasts. This suggests a favorable therapeutic index for potential cancer treatments.
  • Mechanism of Action:
    The biological activity is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. Potential mechanisms include:
    • Inhibition of enzymatic activity critical for microbial survival or cancer cell proliferation.
    • Induction of apoptosis in cancer cells through triggering apoptotic pathways.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxypropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypropan-1-ol: Similar in structure but lacks the cyclopropyl group.

    Cyclopropylmethanol: Contains the cyclopropyl group but lacks the methoxy group.

    2-Cyclopropylpropan-1-ol: Similar but without the methoxy group.

Uniqueness

2-Cyclopropyl-2-methoxypropan-1-ol is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical and physical properties.

Biological Activity

2-Cyclopropyl-2-methoxypropan-1-ol is a chemical compound with potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclopropyl group and a methoxy functional group, suggests diverse interactions with biological systems.

PropertyValue
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
IUPAC NameThis compound
InChI KeyMNBYLTTUIREARD-UHFFFAOYSA-N
Canonical SMILESCOCC(CO)C1CC1

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities, making it a candidate for further investigation in therapeutic applications. Preliminary studies suggest that the compound can inhibit the growth of various pathogens, although specific mechanisms of action remain to be elucidated .

The biological activity of this compound is likely due to its ability to interact with specific molecular targets. The cyclopropyl moiety may contribute to its reactivity, allowing it to participate in nucleophilic or electrophilic reactions under physiological conditions. This interaction could lead to the formation of reactive intermediates that affect cellular pathways.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of various cyclopropyl-containing compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant growth inhibition at varying concentrations, suggesting potential as a broad-spectrum antimicrobial agent.
  • Fungal Inhibition : In vitro assays demonstrated that this compound effectively inhibited the growth of several fungal species, including Candida albicans. The minimal inhibitory concentration (MIC) values were determined, showing promise for use in antifungal therapies.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. SAR studies have shown that variations in the alkyl groups or functional groups can significantly impact its efficacy against microbial strains .

Toxicological Profile

Preliminary toxicological assessments indicate that while the compound exhibits biological activity, it also possesses some level of toxicity. Skin irritation has been noted in laboratory settings, necessitating careful consideration during therapeutic development .

Q & A

Basic: What safety protocols should be followed when handling 2-Cyclopropyl-2-methoxypropan-1-ol in laboratory settings?

Answer:

  • Methodology : Use fume hoods to ensure adequate ventilation. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid ingestion or inhalation; do not eat, drink, or smoke in the lab. In case of spills, use inert absorbents (e.g., vermiculite) for containment and disposal. Store in a cool, dry, well-ventilated area away from oxidizers .

Basic: What synthetic strategies are reported for preparing this compound?

Answer:

  • Methodology : A common approach involves cyclopropanation of allylic alcohols via Simmons-Smith reactions, followed by methoxy group introduction using methylating agents (e.g., methyl iodide in basic conditions). Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Advanced: How can reaction conditions be optimized to enhance cyclopropane ring stability during synthesis?

Answer:

  • Methodology : Stabilize the cyclopropane ring by avoiding strong acids/bases. Use low temperatures (0–5°C) during cyclopropanation. Catalytic amounts of Lewis acids (e.g., ZnCl₂) may improve yields. Monitor reaction progress via TLC or GC-MS to minimize side reactions .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Methodology :
    • NMR : ¹H and ¹³C NMR to confirm cyclopropane proton coupling patterns and methoxy group presence.
    • IR : Detect O-H (broad ~3400 cm⁻¹) and C-O (1100–1250 cm⁻¹) stretches.
    • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in NMR data for cyclopropane-containing derivatives?

Answer:

  • Methodology : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software). Use deuterated solvents to eliminate solvent effects. For ambiguous signals, employ 2D NMR (COSY, HSQC) to assign coupling networks .

Basic: What environmental precautions are necessary when disposing of this compound?

Answer:

  • Methodology : Avoid release into waterways. Collect waste in designated containers for incineration or chemical treatment. Follow EPA guidelines for organic solvents (40 CFR Part 261). Conduct toxicity screening using Daphnia magna or algal assays to assess ecological impact .

Advanced: What strategies mitigate enantiomeric impurities in chiral derivatives of this compound?

Answer:

  • Methodology : Use chiral catalysts (e.g., Jacobsen’s salen complexes) during cyclopropanation. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. Recrystallize with chiral resolving agents (e.g., tartaric acid) .

Basic: How should researchers assess the compound’s stability under varying pH conditions?

Answer:

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC-UV at 254 nm. Calculate half-life using first-order kinetics models. Identify degradation products via LC-MS .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Answer:

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies. Use Molecular Electrostatic Potential (MEP) surfaces to identify reactive sites. Validate predictions with kinetic experiments (e.g., SN2 reactions with NaCN) .

Advanced: How can the compound’s pharmacokinetic properties be evaluated for drug development?

Answer:

  • Methodology :
    • Lipophilicity : Measure logP values via shake-flask or HPLC methods.
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
    • Receptor Binding : Use radioligand displacement assays (e.g., β-adrenergic receptors) to assess affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-2-methoxypropan-1-ol
Reactant of Route 2
2-Cyclopropyl-2-methoxypropan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.